molecular formula C19H19BrN2O4 B14982569 6-bromo-N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide

6-bromo-N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B14982569
M. Wt: 419.3 g/mol
InChI Key: AXVVHFKNTKWNBK-UHFFFAOYSA-N
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Description

6-bromo-N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a bromine atom, a dimethylamino group, and a furan ring, making it a unique molecule for study and application.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common method includes the bromination of a precursor molecule followed by the introduction of the dimethylamino and furan groups under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

6-bromo-N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized analogs.

Scientific Research Applications

6-bromo-N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-bromo-N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-bromo-2-N,N-dimethylaminopyridine
  • 5-bromo-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)furan-2-carboxamide

Uniqueness

6-bromo-N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C19H19BrN2O4

Molecular Weight

419.3 g/mol

IUPAC Name

6-bromo-N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-4-oxochromene-2-carboxamide

InChI

InChI=1S/C19H19BrN2O4/c1-11-4-6-17(25-11)14(22(2)3)10-21-19(24)18-9-15(23)13-8-12(20)5-7-16(13)26-18/h4-9,14H,10H2,1-3H3,(H,21,24)

InChI Key

AXVVHFKNTKWNBK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(CNC(=O)C2=CC(=O)C3=C(O2)C=CC(=C3)Br)N(C)C

Origin of Product

United States

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